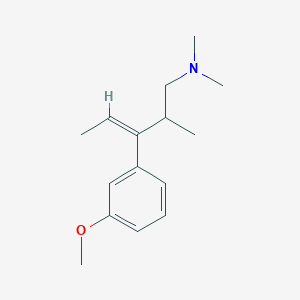

3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine

CAS No.: 809282-29-9

Cat. No.: VC4204488

Molecular Formula: C15H23NO

Molecular Weight: 233.355

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 809282-29-9 |

|---|---|

| Molecular Formula | C15H23NO |

| Molecular Weight | 233.355 |

| IUPAC Name | (Z)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine |

| Standard InChI | InChI=1S/C15H23NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h6-10,12H,11H2,1-5H3/b15-6- |

| Standard InChI Key | JHKJGWJFBYPMCY-UUASQNMZSA-N |

| SMILES | CC=C(C1=CC(=CC=C1)OC)C(C)CN(C)C |

Introduction

Chemical Identity and Nomenclature

Structural and Stereochemical Features

3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is characterized by:

-

A methoxy group (-OCH₃) at the meta position of a phenyl ring.

-

A pent-3-en-1-amine backbone with methyl substituents at positions 2 and N,N-dimethyl groups.

-

A double bond at position 3 of the pentene chain, contributing to geometric isomerism.

The compound exhibits chirality due to the stereogenic center at the C2 position of the pentene backbone. The (R)-enantiomer is frequently referenced in synthetic pathways, particularly in the production of tapentadol intermediates .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine | |

| CAS Number (R-enantiomer) | 809282-30-2 | |

| Molecular Formula | C₁₅H₂₃NO | |

| Molecular Weight | 233.35 g/mol | |

| Isomeric SMILES | CC=C(C1=CC(=CC=C1)OC)C@@HCN(C)C |

Note: Discrepancies in CAS numbers (e.g., 809282-29-9 in some sources) may arise from stereoisomeric variations or reporting errors .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via multi-step routes emphasizing chiral resolution and mild reaction conditions:

-

Formation of Methoxyphenyl Intermediate:

-

Reductive Amination:

-

Chiral Resolution:

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | Methyl tert-butyl ether, 0–25°C | 60–75% |

| Reductive Amination | NaBH₃CN, MeOH, RT | 80–90% |

| Chiral Resolution | L-(-)-DBTA, acetone/MeOH | 40–50% |

Industrial Optimization

Industrial processes prioritize catalytic efficiency and cost reduction:

-

Continuous Flow Reactors: Enhance yield and reduce reaction times for alkylation steps .

-

Solvent Recycling: Methanol and acetone are recovered and reused to minimize waste .

Physicochemical Properties

Predicted and experimental data highlight the compound’s stability and reactivity:

-

Solubility: Lipophilic nature (LogP = 3.30) favors solubility in organic solvents like ethyl acetate .

-

Spectral Data:

Pharmaceutical Applications

Role in Tapentadol Synthesis

The compound is a critical intermediate in producing tapentadol, a μ-opioid receptor agonist and norepinephrine reuptake inhibitor :

-

Demethylation: Hydrobromic acid (HBr) removes the methoxy group to form 3-hydroxyphenyl derivatives .

-

Hydrogenation: The double bond is reduced to yield the saturated pentane backbone of tapentadol .

Table 3: Comparative Analysis with Tapentadol Intermediates

| Compound | Structural Difference | Role in Synthesis |

|---|---|---|

| 3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine | Double bond at C3 | Key chiral intermediate |

| (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentanamine | Saturated backbone | Direct tapentadol precursor |

Comparative Structural Analysis

Analogues and Derivatives

The compound’s uniqueness arises from its meta-methoxy substitution and chiral backbone:

| Compound | Substituent Position | Key Difference |

|---|---|---|

| 4-Methoxy-N,N-dimethylbenzeneamine | Para-methoxy | Lacks pentene backbone |

| 2-Methoxy-N,N-dimethylbenzeneamine | Ortho-methoxy | Altered steric hindrance |

| Tapentadol | 3-Hydroxyphenyl | Saturated backbone, opioid activity |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume